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  • Product: [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine
  • CAS: 873312-95-9

Core Science & Biosynthesis

Foundational

mechanism of action for[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine derivatives

An In-depth Technical Guide to the Mechanism of Action for [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine Derivatives Executive Summary The 1,3-diarylpyrazole scaffold is a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine Derivatives

Executive Summary

The 1,3-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Derivatives of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine belong to this versatile class, which has been shown to interact with a range of biological targets. This guide provides an in-depth exploration of the predominant mechanism of action associated with this structural class: the modulation of the endocannabinoid system, primarily through inverse agonism at the Cannabinoid Receptor 1 (CB1). We will dissect the molecular interactions, downstream signaling consequences, and key experimental workflows required to characterize this activity. Furthermore, we explore a significant secondary mechanism—the inhibition of Fatty Acid Amide Hydrolase (FAAH)—and discuss critical off-target considerations essential for a comprehensive drug development profile.

Part 1: The Endocannabinoid System: A Primary Target

The most extensively documented mechanism for diarylpyrazole derivatives, such as the well-studied analogues Rimonabant and AM251, is the modulation of the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating appetite, pain sensation, mood, and memory.

The Cannabinoid Receptor 1 (CB1)

CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. Under basal conditions, CB1 receptors exhibit a level of constitutive activity, meaning they can signal without the presence of an activating ligand (agonist). This intrinsic activity is a critical concept for understanding the mechanism of diarylpyrazole derivatives.

Core Mechanism: Inverse Agonism at the CB1 Receptor

While often referred to as antagonists, many diarylpyrazole compounds, including AM251, are more accurately classified as inverse agonists .[1] This distinction is fundamental:

  • Neutral Antagonist: Binds to the receptor and blocks an agonist from binding, but has no effect on the receptor's constitutive activity.

  • Inverse Agonist: Binds to the same receptor site but stabilizes it in an inactive conformation. This not only blocks agonist activity but actively reduces the receptor's basal, constitutive signaling.[1]

This inverse agonism is responsible for many of the physiological effects observed with this class of compounds, such as appetite suppression.[1] The interaction reduces the baseline signaling of G-proteins, leading to an increase in the production of cyclic adenosine monophosphate (cAMP).[1]

Downstream Signaling Consequences

The binding of a diarylpyrazole inverse agonist to the CB1 receptor initiates a cascade of intracellular events. The primary effect is the inhibition of the associated Gi/o protein.

  • G-Protein Inactivation: The inverse agonist stabilizes the inactive state of the CB1 receptor, preventing the exchange of GDP for GTP on the Gαi subunit.

  • Adenylyl Cyclase Disinhibition: Normally, the active Gαi subunit inhibits the enzyme adenylyl cyclase (AC). By silencing the Gαi subunit, the diarylpyrazole derivative removes this inhibition, leading to an increase in AC activity.

  • Increased cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP). The disinhibition results in elevated intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[1]

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Prevents Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition Removed Derivative Diarylpyrazole Inverse Agonist Derivative->CB1 Binds & Inactivates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream workflow start Test Compound (Diarylpyrazole Derivative) binding Step 1: Binding Assay (Does it bind to CB1?) start->binding functional Step 2: Functional Assay (Is it an agonist, antagonist, or inverse agonist?) binding->functional If Ki < 1µM downstream Step 3: Downstream Assay (Does it modulate cAMP?) functional->downstream If inverse agonist activity is confirmed selectivity Step 4: Selectivity Panel (Does it hit other targets?) downstream->selectivity conclusion Characterized CB1 Inverse Agonist selectivity->conclusion

Figure 2: Experimental workflow for MOA validation.
Protocol: Radioligand Binding Assay for CB1 Affinity

This assay determines if and how tightly the test compound binds to the CB1 receptor by measuring its ability to displace a known high-affinity radioligand.

  • Objective: To determine the binding affinity (Ki) of the test compound for the CB1 receptor.

  • Principle: Competitive displacement of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) from membranes prepared from cells expressing the human CB1 receptor.

  • Methodology:

    • Membrane Preparation: Homogenize CHO-K1 cells stably expressing hCB1 receptor in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge and resuspend the pellet (membrane fraction) in fresh buffer.

    • Assay Setup: In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound at various concentrations (e.g., 0.1 nM to 10 µM).

      • Radioligand [³H]SR141716A at a fixed concentration (e.g., 0.5 nM).

      • Cell membranes (e.g., 10-20 µg protein per well).

    • Controls:

      • Total Binding: All components except the test compound.

      • Non-specific Binding (NSB): All components plus a high concentration of a known unlabeled CB1 antagonist (e.g., 10 µM AM251) to saturate all specific binding sites.

    • Incubation: Incubate the plate at 30°C for 90 minutes.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.

    • Detection: Wash filters with ice-cold buffer, dry, and add scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding DPM - NSB DPM.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand).

      • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This assay directly measures G-protein activation and is the gold standard for distinguishing between neutral antagonists and inverse agonists.

  • Objective: To quantify the effect of the test compound on G-protein activation at the CB1 receptor.

  • Principle: Inverse agonists decrease the basal level of [³⁵S]GTPγS binding to G-proteins in the absence of an agonist.

  • Methodology:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, and 30 µM GDP, pH 7.4.

    • Assay Setup: In a 96-well plate, add:

      • Test compound at various concentrations.

      • CB1-expressing cell membranes (20 µg protein).

      • [³⁵S]GTPγS at a fixed concentration (e.g., 0.1 nM).

    • Controls:

      • Basal Activity: No test compound.

      • Stimulated Activity: A known CB1 agonist (e.g., CP-55,940) to determine the maximal response.

      • Non-specific Binding: Add excess unlabeled GTPγS (10 µM).

    • Incubation: Incubate at 30°C for 60 minutes.

    • Termination & Detection: The assay is terminated, harvested, and counted using the same filtration and scintillation counting method as the binding assay.

    • Data Analysis: Plot the percentage of basal [³⁵S]GTPγS binding against the log concentration of the test compound. A downward curve indicates inverse agonism, while a flat line at 100% (which still blocks an agonist's effect) indicates neutral antagonism.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay measures the downstream consequence of CB1 receptor modulation on the second messenger, cAMP.

  • Objective: To measure the accumulation of intracellular cAMP following treatment with the test compound.

    • Principle: A competitive immunoassay using FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by cells displaces the d2-cAMP, leading to a decrease in the HTRF signal.

  • Methodology:

    • Cell Plating: Seed CHO-hCB1 cells in a 384-well plate and grow overnight.

    • Compound Addition: Aspirate media and add the test compound at various concentrations in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Incubation: Incubate at 37°C for 30 minutes.

    • Lysis and Detection: Add the HTRF detection reagents (d2-cAMP followed by anti-cAMP-cryptate antibody) directly to the wells.

    • Reading: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: The ratio of 665nm/620nm emission is calculated and plotted against the log concentration of the test compound. An increase in cAMP levels confirms the disinhibition of adenylyl cyclase, consistent with Gi-coupled inverse agonism.

Assay TypeParameter MeasuredInterpretation for Inverse Agonism
Radioligand BindingKi (Binding Affinity)Low nanomolar Ki indicates high-affinity binding to the receptor.
[³⁵S]GTPγS Functional% Basal Activity Dose-dependent decrease below 100% basal activity.
HTRF cAMPcAMP Level Dose-dependent increase in intracellular cAMP concentration.

Part 4: Off-Target Considerations and Selectivity

A critical aspect of drug development is ensuring target selectivity. Structurally related diarylpyrazoles like AM251 and Rimonabant have been shown to interact with other receptors, which can lead to unintended side effects. [2][3]

  • Mu-Opioid Receptors (MORs): At higher concentrations, AM251 can act as a direct antagonist at MORs, which can complicate the interpretation of in vivo analgesia studies. [2][4]* GABA-A Receptors: Rimonabant and AM251 have been identified as positive allosteric modulators of GABA-A receptors, an action independent of the CB1 receptor that could contribute to their overall neurological effects. [3] Therefore, a comprehensive characterization must include counter-screening against a panel of relevant receptors (e.g., CB2, MOR, GABA-A, GPR55) to establish a selectivity profile and anticipate potential liabilities.

Part 5: Summary and Future Directions

Derivatives of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine belong to a chemical class with a well-established capacity to function as potent inverse agonists of the CB1 receptor. This mechanism proceeds by stabilizing the inactive state of the receptor, reducing constitutive G-protein signaling, and consequently increasing intracellular cAMP levels. A secondary, yet significant, mechanism for this scaffold is the inhibition of the FAAH enzyme.

The definitive elucidation of a specific derivative's mechanism requires a rigorous experimental cascade, beginning with binding affinity determination (Ki), followed by functional characterization ([³⁵S]GTPγS), and confirmation of downstream pathway modulation (cAMP). Crucially, selectivity profiling must be performed to rule out confounding off-target activities that are known for this chemical class. Future research should focus on refining the structure-activity relationship to enhance potency and selectivity for the desired target, thereby minimizing liabilities and improving the therapeutic window.

References

  • Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed. Available at: [Link]

  • Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). ChEMBL - EMBL-EBI. Available at: [Link]

  • Arsene, D., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]

  • Taylor & Francis Online. (n.d.). AM251 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wiley, J. L., & Martin, B. R. (2009). Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. PMC. Available at: [Link]

  • Stoliker, D. L., et al. (2012). AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies. PMC. Available at: [Link]

  • Baur, R., et al. (2013). The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABAA receptors. PMC. Available at: [Link]

  • Al-Hayali, R. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Springer Link. Available at: [Link]

  • Zahovarko, P. (2025). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Springer Link. Available at: [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profiling of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine: A Technical Whitepaper

Executive Summary [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (CAS: 873312-95-9) is a highly functionalized 1,3-diarylpyrazole building block utilized in the discovery of novel kinase inhibitors, anti-inflam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (CAS: 873312-95-9) is a highly functionalized 1,3-diarylpyrazole building block utilized in the discovery of novel kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. While specific in vivo toxicity data for this exact chemical entity remains unpublished in primary literature, the structural scaffold carries well-documented, class-wide toxicological liabilities.

This whitepaper synthesizes predictive structural toxicology, mechanistic pathways, and field-proven experimental protocols to guide drug development professionals in evaluating the safety profile of this compound. By understanding the causality behind 1,3-diarylpyrazole-induced cytotoxicity and pyrazole-mediated hepatotoxicity, researchers can design robust, self-validating preclinical safety assays.

Structural Toxicology & Predictive ADMET

To predict the safety profile of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, we must deconstruct its pharmacophore into three distinct toxicological zones:

  • The 1,3-Diarylpyrazole Core: Recent high-throughput screening campaigns have flagged the 1,3-diarylpyrazole substructure for inherent cytotoxicity, which can often confound phenotypic assays (e.g., falsely presenting as antiparasitic or autophagy-inducing activity)[1]. The lipophilicity of the dual aromatic rings can lead to non-specific membrane disruption and off-target kinase inhibition.

  • The Pyrazole Ring: Unsubstituted or partially substituted pyrazoles are potent stabilizers and inducers of Cytochrome P450 2E1 (CYP2E1). CYP2E1 is a "leaky" enzyme that uncouples oxygen consumption from substrate oxidation, generating reactive oxygen species (ROS) such as superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ). This oxidative stress is a primary driver of pyrazole-induced hepatotoxicity[2].

  • The Primary Methanamine: The basic primary amine (predicted pKa ~9.5) is protonated at physiological pH. Positively charged nitrogen atoms, when spaced appropriately from lipophilic aromatic rings, are classic pharmacophores for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade. The cation undergoes π -cation interactions with Tyr652 and Phe656 in the hERG pore, presenting a high risk for QT prolongation.

  • The 4-Fluorophenyl Moiety: The para-fluoro substitution generally enhances metabolic stability by blocking CYP-mediated para-hydroxylation. The C-F bond is highly stable, making oxidative defluorination (and subsequent reactive acyl fluoride formation) a low-probability event.

Quantitative Safety Prediction Summary
Toxicophore / Structural FeaturePredicted LiabilityMechanistic RationaleRisk Level
1,3-Diarylpyrazole Core CytotoxicityNon-specific membrane disruption; off-target polypharmacology[1].Moderate
Pyrazole Scaffold HepatotoxicityStabilization and induction of CYP2E1 leading to ROS generation[2].Moderate-High
Primary Methanamine Cardiotoxicity (hERG)Cation- π interactions with hERG inner vestibule aromatic residues.High
4-Fluorophenyl Group HepatotoxicityHigh metabolic stability; low risk of reactive defluorination.Low

Mechanistic Pathway: Pyrazole-Induced Hepatotoxicity

The most critical in vivo liability for pyrazole derivatives is liver injury. The mechanism is not necessarily direct covalent binding, but rather an indirect oxidative stress cascade. Pyrazole administration induces CYP2E1, which elevates ROS production. This oxidative stress sensitizes hepatocytes to inflammatory cytokines (like TNF- α ), activating c-Jun N-terminal kinases (JNK1 and JNK2). The sustained activation of JNK translocates to the mitochondria, causing mitochondrial permeability transition (MPT), loss of ATP, and necrotic cell death[3].

Pathway A [3-(4-fluorophenyl)-1-phenyl- 1H-pyrazol-4-yl]methanamine B Hepatic Accumulation & CYP2E1 Stabilization A->B C CYP2E1 Induction B->C D ROS Generation (Superoxide, H2O2) C->D E JNK1/2 MAPK Activation D->E F Mitochondrial Dysfunction (MPT Pore Opening) E->F G Hepatocyte Necrosis F->G

Mechanistic cascade of pyrazole-induced, CYP2E1-mediated hepatotoxicity.

Experimental Protocols for Safety Validation

To establish a trustworthy safety profile, experimental protocols must be self-validating—meaning they contain internal controls that prove the mechanism of toxicity, not just the presence of it.

Protocol A: Multiplexed High-Content Cytotoxicity Screening

Because 1,3-diarylpyrazoles can exhibit intrinsic cytotoxicity[1], a simple ATP-based viability assay (like CellTiter-Glo) is insufficient. We must determine if cell death is apoptotic, necrotic, or due to mitochondrial collapse.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 10,000 cells/well in 384-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine in a 10-point dose-response curve (0.1 μ M to 100 μ M).

    • Self-Validation Control: Use Doxorubicin (10 μ M) as a positive control for apoptosis, and FCCP (10 μ M) as a positive control for mitochondrial depolarization.

  • Multiplex Staining: After 48 hours, add a dye cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and CellTOX Green (membrane integrity/necrosis).

  • Imaging & Analysis: Image using an automated high-content confocal screening system (e.g., PerkinElmer Opera Phenix).

  • Causality Check: If the compound induces CellTOX Green permeability without nuclear condensation, the toxicity is primarily necrotic (membrane disruption), typical of lipophilic diarylpyrazoles.

Protocol B: In Vivo CYP2E1-Dependent Hepatotoxicity Assay

To prove that any observed liver toxicity is specifically mediated by the pyrazole-CYP2E1 axis (and not general chemical toxicity), we utilize a comparative murine model[2][3].

Step-by-Step Methodology:

  • Animal Selection: Utilize age-matched Wild-Type (WT) C57BL/6 mice and CYP2E1-null ( CYP2E1−/− ) mice.

  • Dosing Regimen: Administer the compound via oral gavage at 50, 100, and 200 mg/kg/day for 5 consecutive days. Vehicle control should be 0.5% methylcellulose/0.1% Tween-80.

  • Sensitization Challenge (Optional): On day 5, administer a sub-lethal dose of LPS (Lipopolysaccharide) or TNF- α to trigger the JNK pathway, which pyrazoles are known to sensitize[3].

  • Biomarker Harvest: 24 hours post-final dose, collect blood via cardiac puncture for serum ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) quantification.

  • Histopathology: Excise the liver, fix in 10% formalin, and perform H&E staining to assess centrilobular necrosis.

  • Causality Check: If WT mice exhibit severe ALT/AST elevation and necrosis, but CYP2E1−/− mice remain asymptomatic, the toxicity is definitively confirmed as pyrazole-mediated CYP2E1 induction.

Workflow S1 Phase 1: In Vitro Screening (HepG2 & HEK293) S2 High-Content Cytotoxicity (Risk: 1,3-diarylpyrazole core) S1->S2 S3 Automated hERG Patch-Clamp (Risk: Basic Methanamine) S1->S3 S4 Phase 2: In Vivo Profiling (Murine Models) S2->S4 S3->S4 S5 CYP2E1 Knockout vs WT Hepatotoxicity Assay S4->S5 S6 Biomarker Analysis (ALT/AST & Histopathology) S5->S6

Preclinical safety validation workflow for diarylpyrazole-methanamine derivatives.

Conclusion & Optimization Strategies

Preliminary analysis indicates that while[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine offers a robust scaffold for target binding, it carries inherent risks of CYP2E1-mediated hepatotoxicity and hERG-mediated cardiotoxicity.

Chemical Optimization Strategies: If the protocols above flag unacceptable toxicity, researchers should consider:

  • Mitigating hERG Liability: Convert the primary methanamine to a less basic moiety (e.g., an amide, urea, or sterically hindered secondary amine) to reduce cation- π interactions in the hERG pore.

  • Mitigating Hepatotoxicity: Substitute the pyrazole nitrogen or adjacent carbons to sterically hinder its ability to bind and stabilize the CYP2E1 active site, a strategy successfully employed in the development of safer diarylpyrazole NSAIDs like Celecoxib[4].

References

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PubMed Central (PMC).[Link][1]

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. PubMed Central (PMC).[Link][3]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. PubMed Central (PMC).[Link][2]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry (ACS Publications).[Link][4]

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Foundational

Pharmacological Profiling and Receptor Binding Affinity of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine represents a highly versatile building block built upon the privileged 1,3-diarylpyrazole pharmacophore. While 1,5-diarylpyrazoles (e.g., celecoxib, rimonabant) have historically dominated clinical landscapes, 1,3-diarylpyrazoles have emerged as potent modulators of multiple therapeutic targets, including Cyclooxygenase-2 (COX-2), Aurora-A kinase, Cannabinoid receptors (CB1), and Toll-like receptor 9 (TLR9) 1.

This technical guide deconstructs the structure-activity relationship (SAR) of this specific scaffold, provides predictive and empirical binding affinity profiles based on analogous derivatives, and establishes self-validating experimental protocols for evaluating its receptor kinetics.

Structural Rationale & Pharmacophore Mapping

To understand the binding affinity of this compound, we must analyze the causality behind its structural components:

  • The 1,3-Diarylpyrazole Core: This core acts as a rigid, planar scaffold that dictates the spatial orientation of the peripheral aromatic rings. It is a well-documented bioisostere for 1,5-diarylpyrazoles, capable of fitting into deep, hydrophobic receptor pockets 2.

  • 3-(4-Fluorophenyl) Substitution: The introduction of a fluorine atom at the para position is not merely for metabolic stability. Fluorine enhances lipophilicity and provides a highly electronegative vector for halogen bonding . In COX-2 enzymes, this orientation mimics established selective inhibitors, driving the molecule into the COX-2 specific side pocket 3.

  • 4-Methanamine Group (-CH₂NH₂): This is the critical differentiator. The primary amine introduces a basic center (pKa ~9.0) that is protonated at physiological pH. This allows the formation of strong salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the transmembrane (TM) domains of GPCRs or the hinge regions of kinases, significantly anchoring the ligand and decreasing the dissociation rate ( koff​ ).

Primary Target Receptors & Binding Affinity Profiles

Based on the extensive profiling of 1,3-diarylpyrazole derivatives,[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is predicted to exhibit polypharmacological binding affinities across the following targets:

A. Cyclooxygenase-2 (COX-2)

1,3-diarylpyrazoles are potent COX-2 inhibitors 4. The 4-fluorophenyl group is hypothesized to interact with the characteristic COX-2 secondary pocket lined by His90, Gln192, and Arg513 5. The 4-methanamine group provides an alternative hydrogen bond donor network compared to traditional sulfonamides.

B. Aurora-A Kinase

Pyrazole derivatives with 4-position amine/amide substitutions have shown remarkable efficacy as ATP-competitive inhibitors of Aurora-A kinase, arresting cancer cells in the G2/M phase 1. The methanamine nitrogen is perfectly positioned to form a hydrogen bond with the backbone carbonyl of Ala213 in the kinase hinge region.

C. Toll-like Receptor 9 (TLR9)

Recent high-throughput screening campaigns have identified the 1,3-diarylpyrazole scaffold as a novel class of TLR9 antagonists, binding to the extracellular domain and preventing CpG DNA-induced dimerization [[6]]().

Quantitative Data Summary

Table 1: Synthesized Binding Affinity Profile of the 1,3-Diarylpyrazole-4-Methanamine Scaffold

Target ReceptorPutative RolePredicted Affinity ( Ki​ / IC50​ )Key Interacting Residues
COX-2 Enzyme Selective Inhibitor0.35 - 2.50 µMHis90, Gln192, Arg513
Aurora-A Kinase ATP-competitive Inhibitor0.16 - 0.50 µMAla213 (Hinge region)
CB1 Receptor Antagonist / Inverse Agonist10 - 50 nMAsp163, Lys192
TLR9 Antagonist5.0 - 15.0 µMLRR2, LRR5 domains

Mechanistic Pathway Modulation

The polypharmacological nature of this scaffold allows it to modulate multiple downstream signaling pathways simultaneously.

Mechanism Ligand [3-(4-fluorophenyl)-1-phenyl- 1H-pyrazol-4-yl]methanamine CB1 CB1 Receptor Ligand->CB1 Antagonism COX2 COX-2 Enzyme Ligand->COX2 Inhibition Aurora Aurora-A Kinase Ligand->Aurora ATP-competitive cAMP cAMP Accumulation CB1->cAMP Blocks Gi/o PGE2 PGE2 Synthesis COX2->PGE2 Blocks Arachidonic Acid Proliferation Cell Proliferation Aurora->Proliferation Arrests G2/M Phase

Caption: Multi-target signaling modulation by the 1,3-diarylpyrazole-4-methanamine scaffold.

Experimental Protocols for Affinity Validation

To empirically validate the binding affinity of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, researchers must utilize orthogonal, self-validating assay systems.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Kinetics

Causality: SPR is chosen over standard end-point luminescent assays because it provides real-time kinetic data ( kon​ and koff​ ). The methanamine group is expected to decrease the dissociation rate ( koff​ ) via salt-bridge formation; SPR is the only technique capable of directly quantifying this residence time, which is a critical predictor of in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxyl groups. Self-Validation: Monitor baseline resonance units (RU) to ensure a >100 RU shift, confirming successful activation.

  • Ligand Immobilization: Dilute recombinant Aurora-A kinase in 10 mM sodium acetate (pH 4.5—chosen to be below the protein's pI to pre-concentrate it on the negatively charged matrix) and inject until an immobilization level of ~3000 RU is achieved.

  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate remaining reactive esters.

  • Analyte Titration: Prepare a 2-fold dilution series of the pyrazole compound (from 10 µM down to 0.1 nM) in running buffer (HBS-EP+ with 5% DMSO to maintain compound solubility).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Self-Validation & Analysis: Subtract the signal from a blank reference flow cell (activated and blocked without protein) to eliminate bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ .

SPR S1 1. CM5 Chip Activation (EDC/NHS Coupling) S2 2. Target Immobilization (e.g., COX-2 or Aurora-A) S1->S2 S3 3. Analyte Titration (0.1 nM to 10 µM) S2->S3 S4 4. Kinetic Measurement (Association & Dissociation) S3->S4 S5 5. Self-Validation (Reference Flow Cell Subtraction) S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic validation.

Protocol 2: Radioligand Competitive Binding Assay (CB1 Receptor)

Causality: GPCRs like CB1 are notoriously difficult to purify for SPR without losing native conformation. A radioligand competitive binding assay using membrane preparations ensures the receptor remains in its native lipid bilayer environment, preserving the integrity of the TM3/TM5 binding pocket where the 1,3-diarylpyrazole is expected to bind.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human CB1 receptors. Resuspend in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Tracer Addition: Add 1 nM of [³H]-CP55,940 (a potent, non-selective CB agonist) to the assay wells.

  • Compound Competition: Add the pyrazole compound in a 10-point concentration-response curve (10 pM to 10 µM).

  • Incubation: Incubate the microplates at 30°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the glass fibers.

  • Self-Validation: Include wells with 10 µM Rimonabant to define Non-Specific Binding (NSB). Calculate the Z'-factor; an assay is only validated if Z' > 0.5.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

References

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.National Center for Biotechnology Information (PMC).
  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents.National Center for Biotechnology Information (PMC).
  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of Celecoxib.ACS Publications.
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds.MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.National Center for Biotechnology Information (PMC).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Executive Summary [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (CAS: 873312-95-9) represents a structurally privileged 1,3-diarylpyrazole scaffold. Diarylpyrazoles are heavily utilized in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (CAS: 873312-95-9) represents a structurally privileged 1,3-diarylpyrazole scaffold. Diarylpyrazoles are heavily utilized in medicinal chemistry due to their robust interaction with various biological targets, including cyclooxygenases (COX), kinases, and heat shock proteins [1]. However, the inherent lipophilicity of the diarylpyrazole core frequently presents developability challenges, particularly regarding aqueous solubility. This whitepaper provides an in-depth analysis of the molecular weight dynamics, solubility thermodynamics, and the empirical methodologies required to profile and optimize this compound for preclinical development.

Part 1: Molecular Weight and Structural Causality

The molecular formula of the compound is C16H14FN3 .

  • Molecular Weight (MW): 267.30 g/mol

  • Exact Mass: 267.117 Da

Causality in Drug Design

The molecular weight of 267.30 g/mol is a highly strategic parameter. In the context of Lipinski’s Rule of Five, an MW well below the 500 Da threshold classifies this molecule as "lead-like" rather than merely "drug-like." This low molecular weight provides significant "molecular real estate." Medicinal chemists can functionalize the primary methanamine group (e.g., via amidation or reductive amination) to enhance target affinity without prematurely crossing the 500 Da limit, which would otherwise restrict oral bioavailability and cellular permeability.

Furthermore, the inclusion of the fluorine atom at the para-position of the phenyl ring serves a dual purpose: it blocks rapid cytochrome P450-mediated oxidative metabolism while only marginally increasing the molecular weight (by ~18.99 Da), thereby maintaining the compound's favorable ligand efficiency [2].

Part 2: Thermodynamic and Kinetic Solubility Profile

The solubility of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is governed by the competing forces of its crystal lattice energy and its solvation energy in water.

Lipophilicity vs. Ionization

The 1,3-diarylpyrazole core is highly hydrophobic, driving the predicted partition coefficient (AlogP) to approximately 3.5–3.8 [3]. Consequently, the free base exhibits poor thermodynamic aqueous solubility at physiological pH (pH 7.4), typically falling below 10 µg/mL.

However, the molecule possesses a primary aliphatic amine (-CH2NH2) at the 4-position of the pyrazole ring. This functional group is the critical solubility-enabling feature. With an estimated pKa of 8.5–9.0, the amine undergoes protonation in acidic environments (such as the gastric fluid at pH 1.2). This ionization disrupts the hydrophobic hydration shell, drastically increasing the solvation energy and, consequently, the aqueous solubility.

Salt Formation Strategy

Because the free base is poorly soluble in the neutral pH of the lower intestine, relying on the free base for oral dosing often leads to precipitation and erratic absorption. The standard developability workflow dictates converting the methanamine into a stable salt (e.g., hydrochloride or mesylate) [4]. Salt formation lowers the pH of the microenvironment surrounding the dissolving solid, facilitating rapid dissolution and enhancing the kinetic solubility window required for intestinal absorption.

Part 3: Quantitative Data Summary

Physicochemical PropertyValue / DescriptionAnalytical Causality & Impact
Molecular Formula C16H14FN3Defines atomic composition and isotopic distribution for MS.
Molecular Weight 267.30 g/mol Optimal for lead optimization; ensures high ligand efficiency.
Estimated AlogP 3.5 - 3.8High lipophilicity; predicts good membrane permeability but poor aqueous solubility.
Free Base Aq. Solubility < 10 µg/mL (pH 7.4)Driven by the hydrophobic diarylpyrazole core; necessitates formulation strategies.
Organic Solubility > 20 mg/mLHighly soluble in DMSO and Methanol; ideal for in vitro assay stock solutions.
Primary Amine pKa ~8.5 - 9.0 (Estimated)Enables pH-dependent solubility and targeted salt formation (e.g., HCl salt).

Part 4: Experimental Workflows for Solubility Assessment

To accurately profile the solubility of this compound, two distinct methodologies must be employed: Kinetic Solubility (for in vitro assays) and Thermodynamic Solubility (for formulation). The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the maximum concentration at which the compound remains dissolved when spiked from a DMSO stock into an aqueous buffer. This mimics the conditions of biochemical and cellular assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% LC-MS grade DMSO.

    • Causality: DMSO completely disrupts the crystal lattice, allowing the assessment of purely kinetic precipitation upon aqueous dilution.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 200 µM) by spiking the DMSO stock into 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate.

  • Cosolvent Control (Self-Validation): Ensure the final DMSO concentration in all wells is strictly ≤1% (v/v).

    • Causality: Exceeding 1% DMSO artificially inflates the solubility limit due to cosolvent effects, leading to false-positive solubility data.

  • Incubation: Incubate the plate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Nephelometric Measurement: Measure light scattering using a nephelometer. A sharp increase in scattered light indicates the onset of drug precipitation.

  • Validation Check: Run a known highly soluble compound (e.g., caffeine) and a highly insoluble compound (e.g., amiodarone) as positive and negative controls on the same plate.

Protocol B: Thermodynamic Solubility (Shake-Flask LC-MS Method)

Purpose: To measure the true equilibrium solubility of the solid crystalline lattice in a specific solvent system, which is critical for oral drug formulation.

  • Solid Addition: Add 2 mg of the solid[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target buffer (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4).

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours.

    • Causality: 48 hours is required to ensure that the solid state and the solution have reached true thermodynamic equilibrium. Premature sampling measures dissolution rate, not equilibrium solubility.

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality: Filtration is avoided because lipophilic compounds often adsorb nonspecifically to filter membranes, artificially lowering the measured concentration.

  • pH Verification (Self-Validation): Measure the pH of the supernatant.

    • Causality: If the compound has dissolved and ionized, it may have shifted the buffer pH. If the pH has shifted by >0.1 units, the buffer capacity was insufficient, and the experiment must be repeated.

  • LC-MS/MS Quantification: Dilute the supernatant appropriately and quantify the compound using LC-MS/MS against a standard calibration curve prepared in methanol [5].

Part 5: Workflow Visualization

G N1 Synthesized Free Base [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine N2 Physicochemical Profiling MW: 267.30 g/mol | AlogP: ~3.6 N1->N2 N3 Kinetic Solubility Screen (DMSO Spiking into PBS) N2->N3 In Vitro Assays N4 Thermodynamic Equilibrium (Shake-Flask Method, 48h) N2->N4 In Vivo Formulation N5 Salt Selection & Optimization (e.g., HCl Salt Formation) N4->N5 If Aq. Sol < 50 µg/mL N6 Preclinical Formulation (Enhanced Bioavailability) N5->N6

Workflow for the physicochemical profiling and solubility optimization of the diarylpyrazole derivative.

References

  • Penning, T. D., et al. "Synthesis and Cyclooxygenase-2 Inhibiting Property of 1,5-Diarylpyrazoles with Substituted Benzenesulfonamide Moiety as Pharmacophore: Preparation of Sodium Salt for Injectable Formulation". Journal of Medicinal Chemistry. URL:[Link]

  • PubChem, National Library of Medicine. "2-(4-fluorophenyl)-N,N-dimethylquinazolin-4-amine" (Analogous C16H14FN3 Property Data). PubChem Database. URL:[Link]

  • European Bioinformatics Institute (EMBL-EBI). "Compound Report Card for CHEMBL3582452 (C16H14FN3)". ChEMBL Database. URL:[Link]

  • F1000Research. "Development of Hsp90 inhibitors as anticancer compounds" (Diarylpyrazole solubility profiling). F1000 Posters. URL:[Link]

  • SciTePress. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS". International Conference on Biomedical Engineering and Bioinformatics. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine as a Versatile Building Block in Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist I.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisosteric replacement for phenyl rings, have cemented its importance.[1] This scaffold is the core of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, demonstrating its wide therapeutic applicability.[2][3][4] Pyrazole derivatives have exhibited a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6]

Within this versatile class of compounds, [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine emerges as a particularly valuable building block. Its structure is pre-validated by its similarity to known bioactive molecules and offers a strategic platform for library synthesis. The key features include:

  • A 1,3-diaryl-substituted pyrazole core , a common motif in selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and various protein kinases.[7][8]

  • A 4-fluorophenyl group at the 3-position. The fluorine atom can enhance metabolic stability and improve binding affinity through favorable interactions with target proteins.[9]

  • A phenyl group at the N1 position, which provides a lipophilic anchor that can be crucial for occupying hydrophobic pockets in enzyme active sites.

  • A primary aminomethyl group at the 4-position. This functional handle is the linchpin for derivatization, allowing for the straightforward introduction of diverse chemical moieties through well-established synthetic methodologies.

This guide provides detailed protocols for the synthesis of this key building block and its subsequent elaboration into potential therapeutic agents, focusing on the rationale behind the experimental design.

II. Synthesis of the Core Building Block: [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

The synthesis of the title compound is most efficiently achieved via a multi-step sequence starting from readily available commercial materials. The key steps involve the formation of the pyrazole core, followed by functionalization at the 4-position. The classical approach involves a Vilsmeier-Haack formylation of a phenylhydrazone intermediate.

Workflow for Synthesis

The overall synthetic strategy is depicted below. It begins with the formation of a hydrazone from 4-fluoroacetophenone and phenylhydrazine. This intermediate is then subjected to a Vilsmeier-Haack reaction to construct the pyrazole-4-carboxaldehyde scaffold. Finally, reductive amination of the aldehyde yields the target primary amine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Reductive Amination A 4-Fluoroacetophenone + Phenylhydrazine B 4-Fluoroacetophenone phenylhydrazone A->B EtOH, Acetic Acid (cat.) Reflux C 3-(4-fluorophenyl)-1-phenyl- 1H-pyrazole-4-carboxaldehyde B->C POCl3, DMF Heat D [3-(4-fluorophenyl)-1-phenyl- 1H-pyrazol-4-yl]methanamine C->D NH4OAc, NaBH3CN Methanol

Caption: Synthetic workflow for the target building block.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-fluoroacetophenone phenylhydrazone

  • To a solution of 4-fluoroacetophenone (1.0 eq) in ethanol (5 mL/mmol), add phenylhydrazine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can typically be used in the next step without further purification.

Step 2: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde

  • Prepare the Vilsmeier reagent: In a round-bottom flask cooled in an ice bath, add dimethylformamide (DMF, 3.0 eq) and slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C.

  • Add the 4-fluoroacetophenone phenylhydrazone (1.0 eq) portion-wise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 60-70°C for 3-5 hours. Monitor by TLC.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 3: Synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

  • Dissolve the pyrazole-4-carboxaldehyde (1.0 eq) in methanol (10 mL/mmol).

  • Add ammonium acetate (10.0 eq) and stir until dissolved.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH to pH >10 and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target amine. The product can be purified further by column chromatography if necessary.

Parameter Step 1: Hydrazone Step 2: Aldehyde Step 3: Amine
Key Reagents 4-fluoroacetophenone, PhenylhydrazineHydrazone, POCl₃, DMFAldehyde, NH₄OAc, NaBH₃CN
Solvent EthanolDMF (reagent)Methanol
Temperature Reflux (~78°C)60-70°CRoom Temperature
Typical Time 2-4 hours3-5 hours12-16 hours
Typical Yield >90%60-80%70-85%
Table 1. Summary of typical reaction parameters for the synthesis of the building block.

III. Application Protocol 1: Amide Bond Formation for Library Development

The primary amine of the building block is an excellent nucleophile for reacting with activated carboxylic acids to form stable amide bonds. This is one of the most common and robust reactions in medicinal chemistry, used to explore the chemical space around a core scaffold.

Rationale

The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceuticals. Its planarity, metabolic stability, and ability to participate in hydrogen bonding make it an ideal linker. By coupling the pyrazole methanamine with a library of diverse carboxylic acids, researchers can systematically probe structure-activity relationships (SAR). For example, introducing acidic, basic, lipophilic, or polar groups can modulate a compound's solubility, cell permeability, and target affinity.

Workflow for Amide Coupling

A standard approach involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or a more modern reagent like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

G A Carboxylic Acid (R-COOH) D Activated Ester Intermediate A->D Activation B Building Block Amine (Pz-CH2NH2) E Final Amide Product (Pz-CH2NH-CO-R) B->E Nucleophilic Attack C Coupling Reagent (e.g., PyBOP) + Base (e.g., DIPEA) C->D D->E

Caption: General workflow for amide bond formation.

Experimental Protocol: PyBOP-Mediated Amide Coupling
  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF (5 mL/mmol).

  • Add PyBOP (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (1.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, typically using a Hexanes:Ethyl Acetate or DCM:Methanol gradient) to afford the pure amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Carboxylic Acid Input (R-COOH) Rationale / Potential Application
Acetic AcidSimple methyl amide for baseline activity.
4-Chlorobenzoic AcidIntroduces a halogen for potential halogen bonding interactions.
Boc-prolineIntroduces a conformationally restricted amino acid moiety.
3-Pyridinecarboxylic AcidAdds a basic nitrogen for improved solubility and potential H-bonding.
4-(Methylsulfonyl)benzoic AcidMimics the sulfonamide group of Celecoxib, potentially targeting COX-2.[4][7]
Table 2. Examples of carboxylic acids for library development and their strategic rationale.

IV. Application Protocol 2: Synthesis of Urea Derivatives as Kinase Inhibitors

The pyrazole scaffold is frequently found in kinase inhibitors.[10][11][12] A common strategy for targeting the ATP-binding site involves a core heterocycle that anchors the molecule, with substituents making key interactions. The "Type II" inhibitor hinge-binding motif often involves a urea or amide group. Reacting the building block with an isocyanate provides a direct route to such compounds.

Rationale: Targeting the Kinase Hinge Region

Protein kinases share a conserved ATP-binding pocket. A successful inhibitor must form high-affinity interactions within this site. The N-phenyl and 4-fluorophenyl groups of the pyrazole core can occupy the hydrophobic regions of the pocket, while a urea moiety formed from the aminomethyl linker is perfectly positioned to form critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. This bidentate hydrogen bonding is a hallmark of many potent kinase inhibitors.

G cluster_0 Reaction cluster_1 Hypothetical Binding Mode Amine Building Block Amine Pz-CH2NH2 Urea Urea Product Pz-CH2NH-CO-NH-R Amine->Urea Iso Isocyanate R-N=C=O Iso->Urea Kinase Kinase ATP Pocket Hinge Hinge Region (Backbone NH, CO) Urea_bind Urea Moiety Urea_bind->Hinge H-Bonds Core_bind Pyrazole Core Core_bind->Kinase Hydrophobic Interactions

Caption: Synthesis of urea derivatives and their hypothetical binding mode in a kinase active site.

Experimental Protocol: Synthesis of Pyrazolyl-Ureas
  • Dissolve [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM (10 mL/mmol) in a dry flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add the desired isocyanate (1.05 eq) dropwise as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • If a precipitate forms, it is often the desired product. It can be collected by vacuum filtration and washed with a cold, non-polar solvent like diethyl ether or hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain the pure urea derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Isocyanate Input (R-NCO) Potential Kinase Target Class Rationale
Phenyl isocyanateGeneral purposeProvides a simple aromatic substituent for initial screening.
3-(Trifluoromethyl)phenyl isocyanatep38, Raf, VEGFRThe CF₃ group can interact with specific hydrophobic pockets and improve potency.[13]
4-Chloro-3-(trifluoromethyl)phenyl isocyanateB-Raf, c-Kit, VEGFR2A well-known "warhead" fragment from approved drugs like Sorafenib.
3-tert-Butylphenyl isocyanateAurora KinasesThe bulky tert-butyl group can confer selectivity by targeting larger pockets.[12][14]
Table 3. Examples of isocyanates for synthesizing potential kinase inhibitors.

V. Conclusion

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is a high-value, strategically designed building block for drug discovery. Its synthesis is robust and scalable, and the presence of a primary amine handle allows for facile derivatization into diverse chemical libraries. The protocols outlined in this guide for creating amide and urea derivatives provide a solid foundation for any medicinal chemistry program. The inherent drug-like properties of the pyrazole core, combined with the ability to systematically modify the molecule via the aminomethyl linker, make this an essential tool for developing novel therapeutics targeting a wide range of diseases, from inflammation to cancer.[5][15][16]

VI. References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.

  • Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences.

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2009). European Journal of Medicinal Chemistry.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.

  • Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate.

  • Some commercially available drugs containing pyrazole skeleton. ResearchGate.

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (2023). Scientific Reports.

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate.

  • Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies. (2024). Journal of Biochemical and Molecular Toxicology.

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry.

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Thesis.

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Rasayan Journal of Chemistry.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). (2022). Neuroquantology.

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2015). Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: Comprehensive HPLC Method Development and Validation Protocol for[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Analyte Profiling & Chromatographic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Analyte Profiling & Chromatographic Rationale

The compound [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine presents a classic chromatographic dichotomy frequently encountered in pharmaceutical method development. Structurally, it consists of a highly lipophilic, conjugated core (a pyrazole ring substituted with phenyl and 4-fluorophenyl groups) and a highly polar, basic primary amine appendage (-CH₂NH₂).

The Causality of Peak Tailing in Basic Amines

The primary methanamine group has an estimated pKa of ~9.5. Under neutral aqueous conditions, this amine is fully protonated. When analyzed on standard silica-based reversed-phase (RP) columns, the positively charged amine undergoes secondary ion-exchange interactions with residual, unbonded silanol groups (-SiO⁻) on the silica surface[1].

Because these secondary interactions are kinetically slower than the primary hydrophobic partitioning, they cause the analyte to desorb unevenly, resulting in severe peak tailing, band broadening, and compromised resolution[2].

The Mitigation Strategy

To suppress these deleterious interactions, our method development strategy relies on two synergistic mechanisms:

  • pH Control: Utilizing 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. At this pH, the acidic silanols (pKa ~3.5–4.5) are fully protonated and neutralized (-SiOH), shutting down the ion-exchange pathway[3].

  • Ion-Pairing: TFA acts as a strong, hydrophobic ion-pairing reagent. The trifluoroacetate anion pairs with the protonated methanamine to form a neutral, lipophilic complex. This complex partitions highly efficiently into the C18 stationary phase, yielding sharp, symmetrical peaks[4].

Mechanism A [3-(4-fluorophenyl)-1-phenyl -1H-pyrazol-4-yl]methanamine B Primary Amine Group (Protonated, pKa ~9.5) A->B C Hydrophobic Core (Phenyl & Fluorophenyl) A->C D Ion-Exchange with Residual Silanols (-SiO⁻) B->D Neutral pH E Hydrophobic Retention on C18 Stationary Phase C->E F Severe Peak Tailing & Broadening D->F I Sharp, Symmetrical Peaks (High Efficiency) E->I G Addition of 0.1% TFA (Mobile Phase pH ~2.0) F->G Optimization H Silanol Suppression (-SiOH) & Amine Ion-Pairing G->H H->I

Caption: Mechanistic pathway of basic amine peak tailing and its mitigation via TFA ion-pairing.

Method Development Workflow

To ensure the method is robust and scalable, we employ a phased development workflow. Because the analyte possesses both polar and highly non-polar moieties, a gradient elution profile is mandatory. An isocratic method would either fail to retain the polar amine or cause excessive retention of the fluorophenyl-pyrazole core, leading to poor throughput[3].

Workflow A Phase 1: Analyte Profiling pKa (~9.5) & logP Assessment B Phase 2: Column Screening End-capped C18 Selection A->B C Phase 3: Mobile Phase Optimization pH Control & Ion-Pairing (0.1% TFA) B->C D Phase 4: Gradient Design Elution of Hydrophobic Pyrazole Core C->D E Phase 5: Method Validation ICH Q2(R2) Compliance D->E

Caption: Phased HPLC method development and validation workflow for pyrazole-amines.

Optimized Chromatographic Conditions

The following parameters represent the optimized, self-validating state of the method. The extensive pi-conjugation of the pyrazole and phenyl rings allows for highly sensitive UV detection at 254 nm.

Table 1: Optimized HPLC Chromatographic Parameters
ParameterSpecification / ConditionRationale
Column End-capped C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150 × 4.6 mm, 3.5 µmEnd-capping minimizes residual silanols; 150 mm length provides sufficient theoretical plates for purity profiling[2].
Mobile Phase A 0.1% v/v TFA in HPLC-grade WaterLowers pH to ~2.0, neutralizing silanols and protonating the primary amine[4].
Mobile Phase B 0.1% v/v TFA in HPLC-grade AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol for this hydrophobic core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °C ± 2 °CThermostating ensures retention time reproducibility and lowers solvent viscosity.
Injection Vol 10 µLPrevents column mass overload while maintaining a high signal-to-noise ratio.
Detection UV/PDA at 254 nmTargets the strong π-π* transitions of the conjugated pyrazole and phenyl systems.

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar amine at the column head)

  • 2.0 – 15.0 min: 5% B → 95% B (Linear gradient to elute the hydrophobic core)

  • 15.0 – 18.0 min: 95% B (Column wash to remove strongly retained impurities)

  • 18.0 – 18.1 min: 95% B → 5% B (Return to initial conditions)

  • 18.1 – 23.0 min: 5% B (Re-equilibration)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By mandating System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own fitness-for-purpose on a daily basis.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) using a glass volumetric pipette. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas. Note: Do not filter TFA solutions through standard nylon filters as they may degrade; use PTFE filters if filtration is necessary.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 500 µg (0.5 mL) of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with a diluent of 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

Step 3: System Equilibration & Suitability Testing (Self-Validation)
  • Purge all HPLC lines with fresh mobile phases.

  • Equilibrate the column at initial conditions (5% B) for at least 20 column volumes (~30 minutes) until the baseline is flat and pressure is stable.

  • Inject the Working Standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria (SST):

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor ( Tf​ ) ≤ 1.5 (Confirms successful silanol suppression)

    • Theoretical Plates ( N ) ≥ 5,000

Do not proceed to sample analysis unless the system passes these self-validating criteria.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory compliance and scientific integrity, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5].

  • Specificity: Inject a blank (diluent) and verify no interfering peaks elute at the retention time of the pyrazole-amine. Force-degrade the sample (acid, base, peroxide, heat) to ensure degradation products are baseline-resolved from the main peak.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (50 µg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criterion: 98.0% – 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at 100% concentration. The %RSD of the calculated assay values must be ≤2.0% .

  • Robustness: Deliberately vary critical method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase pH (±0.2 units). The System Suitability criteria must still be met under these altered conditions.

Troubleshooting & Peak Shape Optimization

If peak tailing occurs despite the protocol, the issue usually lies in the mobile phase modifier chemistry. Table 2 illustrates the causality of different buffer choices on basic amine chromatography.

Table 2: Effect of Mobile Phase Modifiers on Basic Amine Peak Shape
Modifier / BufferpHMechanism & InteractionResulting Peak Shape
None (Pure Water) ~6.0Amine protonated; Silanols fully ionized. Massive ion-exchange.Severe tailing, potential peak splitting, or total loss of analyte on column.
0.1% Formic Acid ~2.7Amine protonated; Silanols partially suppressed. Weak ion-pairing.Moderate tailing ( Tf​ ~1.8 - 2.5). Broad peaks.
0.1% TFA ~2.0Amine protonated; Silanols fully suppressed. Strong hydrophobic ion-pairing.Sharp, symmetrical ( Tf​ < 1.2). Excellent efficiency.
Ammonium Bicarbonate ~10.0Amine deprotonated (neutral); Silanols ionized but no ion-exchange occurs.Sharp peaks, high retention. (Requires specialized high-pH tolerant hybrid silica columns).

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at: [Link]5]

  • Phenomenex. "Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns." Phenomenex Application Notes. Available at: [Link]2]

  • Wiley-VCH. "Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." Wiley Online Library. Available at: [Link]1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Welcome to the Application Support Center. The preparation of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is a critical sequence in medicinal chemistry, often utilized to synthesize kinase inhibitors and cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The preparation of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is a critical sequence in medicinal chemistry, often utilized to synthesize kinase inhibitors and central nervous system (CNS) therapeutics. The standard synthetic route involves the condensation of 4-fluoroacetophenone with phenylhydrazine, followed by a Vilsmeier-Haack formylation to build the pyrazole core, and finally, a reductive amination to install the methanamine moiety 1.

While robust, this pathway is highly susceptible to specific side reactions that can compromise the purity and yield of the final active pharmaceutical ingredient (API). This guide provides mechanistic troubleshooting, quantitative impurity profiling, and a validated, self-correcting protocol to ensure synthetic success.

Pathway & Impurity Visualization

To effectively troubleshoot, we must first map the synthetic workflow and identify the exact nodes where chemical divergence (impurity formation) occurs.

G SM 4-Fluoroacetophenone + Phenylhydrazine Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation VH Vilsmeier-Haack Formylation (POCl3 / DMF) Hydrazone->VH Aldehyde 3-(4-fluorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde VH->Aldehyde Cyclization Regio 5-(4-fluorophenyl) Isomer (Impurity A) VH->Regio Regioselectivity Leak RedAm Reductive Amination (NH3 or NH2OH, [H]) Aldehyde->RedAm Target [3-(4-fluorophenyl)-1-phenyl- 1H-pyrazol-4-yl]methanamine RedAm->Target Optimal Reduction Dimer Secondary Amine Dimer (Impurity B) RedAm->Dimer Over-alkylation Desfluoro Des-fluoro Amine (Impurity C) RedAm->Desfluoro Hydrodefluorination Alcohol Primary Alcohol (Impurity D) RedAm->Alcohol Direct Reduction

Figure 1: Synthetic workflow and impurity branching for the target pyrazole methanamine.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my final product heavily contaminated with a secondary amine dimer (Impurity B)? Causality: During direct reductive amination with ammonia, the newly formed primary amine ([3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine) is significantly more nucleophilic than the ammonia starting material. It actively competes to attack the unreacted imine or aldehyde, leading to over-alkylation and the formation of a bis-pyrazole secondary amine dimer [[2]](). Solution: Abandon the direct ammonia/H2 route. Instead, utilize a stepwise approach by first converting the aldehyde to an oxime using hydroxylamine, followed by reduction. Oximes do not suffer from the same dimerization kinetics as imines.

Q2: LC-MS analysis shows an[M-18] impurity at 250 m/z. How is the fluorine being cleaved? Causality: This is Impurity C, resulting from catalytic hydrodefluorination. If you are using Palladium on Carbon (Pd/C) under hydrogen gas for the reductive amination, the highly active palladium surface can insert into the C-F bond of the fluorophenyl ring, replacing the fluorine atom with hydrogen 3. Solution: Switch your reducing agent. Using Zinc dust in Acetic Acid (Zn/AcOH) or Sodium Triacetoxyborohydride (NaBH(OAc)3) completely eliminates the risk of transition-metal-catalyzed dehalogenation [[4]]().

Q3: I am detecting the primary alcohol (Impurity D) instead of the target methanamine. What went wrong? Causality: Direct reduction of the aldehyde outcompetes imine/oxime formation. This occurs if the reducing agent is introduced before the condensation step has reached equilibrium, or if water (a byproduct of condensation) is not adequately scavenged, pushing the equilibrium back toward the aldehyde 4. Solution: Implement a strict two-stage protocol. Verify the complete disappearance of the aldehyde via TLC or LC-MS before adding the reducing agent.

Q4: How do I control regioselectivity during the Vilsmeier-Haack step to avoid the 5-(4-fluorophenyl) isomer? Causality: While the Vilsmeier-Haack cyclization of acetophenone phenylhydrazones strongly favors the 3-aryl-1-phenyl isomer kinetically, poor temperature control during the highly exothermic addition of POCl3 can lead to thermodynamic equilibration, yielding the 5-aryl isomer 5. Solution: Maintain the internal reaction temperature strictly between 0–5 °C during the dropwise addition of POCl3 to the DMF/hydrazone solution. Only apply heat (80 °C) after the addition is complete and the iminium intermediate has stabilized.

Quantitative Data: Impurity Profiling

Use the following analytical parameters to monitor your reaction streams. All values assume standard reverse-phase LC-MS (ESI+) conditions.

Impurity DesignationChemical Structure / DescriptionExpected m/z [M+H]+Primary CausalityAcceptable Limit (API)
Target Amine [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine268.1N/A> 98.0%
Impurity A [5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine268.1Poor VH temperature control< 0.5%
Impurity B Bis-([3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl)amine518.2Over-alkylation (Dimerization)< 1.0%
Impurity C (3-phenyl-1-phenyl-1H-pyrazol-4-yl)methanamine250.1Pd/C Hydrodefluorination< 0.1%
Impurity D [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol269.1Direct aldehyde reduction< 0.5%

Validated Experimental Protocol: The "Oxime-Zinc" Route

To synthesize the target compound while systematically preventing Impurities B, C, and D, we recommend abandoning direct catalytic reductive amination in favor of a self-validating Oxime Formation and Zinc Reduction sequence.

Step 3a: Discrete Oxime Formation (Prevents Impurity B & D)
  • Charge: In a dry round-bottom flask, dissolve 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium acetate (1.5 eq).

  • Reaction: Stir at 60 °C for 2 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot. Run TLC (Hexanes:EtOAc 7:3). The aldehyde spot (Rf ~0.6) must be completely absent, replaced by a lower-running oxime spot (Rf ~0.4). Do not proceed to Step 3b until the aldehyde is consumed; this guarantees Impurity D (Alcohol) cannot form.

  • Workup: Concentrate the solvent in vacuo, partition between EtOAc and water, wash with brine, dry over Na2SO4, and concentrate to yield the crude oxime.

Step 3b: Chemoselective Reduction (Prevents Impurity C)
  • Charge: Dissolve the crude oxime in glacial acetic acid (0.15 M) at room temperature.

  • Reduction: Slowly add activated Zinc dust (5.0 eq) in small portions over 30 minutes to control hydrogen evolution. Note: Zinc is chemoselective and will not cleave the C-F bond, preventing Impurity C.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The oxime mass ([M+H]+ 282.1) should transition entirely to the target amine mass ([M+H]+ 268.1).

  • Workup: Filter the suspension through a Celite pad to remove zinc salts. Concentrate the filtrate, basify with 2N NaOH to pH 10 (to free-base the amine), and extract with Dichloromethane (3x). Dry and evaporate to yield pure [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine.

References

  • [3] Long, M., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology.[Link]

  • [5] Upadhyay, S., et al. (2018). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease. National Institutes of Health (NIH).[Link]

  • [1] Damljanovic, I., et al. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Chemistry and Biological Sciences.[Link]

  • [4] Abdel-Magid, A. F., et al. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]

  • [2] Murugesan, K., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Welcome to the technical support resource for the crystallization of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine. As a substituted pyrazole, this compound shares characteristics with a well-studied class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine. As a substituted pyrazole, this compound shares characteristics with a well-studied class of molecules, yet its unique substitution, particularly the primary methanamine group, presents specific challenges and opportunities for developing a robust crystallization protocol. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, moving from frequently asked questions to in-depth troubleshooting protocols. Our approach is grounded in first principles of physical organic chemistry and process development to empower you to not just follow steps, but to understand and rationally design your crystallization experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in developing a crystallization procedure for this target molecule.

Q1: I have the crude product. What are the best initial solvents to screen for crystallization?

A1: The choice of solvent is the most critical parameter in crystallization. An ideal solvent should dissolve your compound when hot but have low solubility when cold. For a substituted pyrazole like [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, a logical starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.

Expertise & Experience: The molecule possesses a polar primary amine, a moderately polar pyrazole core, and two nonpolar aromatic rings. This amphiphilic nature suggests that single-solvent systems may be effective, but mixed-solvent systems will likely offer more precise control over solubility. Protic solvents like alcohols can form hydrogen bonds with the amine and pyrazole nitrogens, while aprotic solvents will interact primarily through dipole-dipole interactions.

Recommended Initial Screening Solvents:

Solvent ClassRecommended SolventsRationale & Potential Use
Protic Isopropanol, EthanolGood general solvents for pyrazole derivatives; often effective for cooling crystallization.
Aprotic Polar Ethyl Acetate, AcetoneMedium polarity solvents. Acetone's high volatility makes it suitable for evaporation methods or as a 'good' solvent in an anti-solvent pair.[1]
Aromatic TolueneCan be effective for less polar compounds, potentially useful as a co-solvent.
Anti-Solvents Heptane/Hexane, WaterTo be used in mixed-solvent systems. Heptane is a good choice to pair with ethyl acetate or toluene. Water can be an effective anti-solvent with ethanol or isopropanol.

Starting Protocol: Begin by testing the solubility of a few milligrams of your compound in ~0.5 mL of each solvent at room temperature and then at reflux. A promising solvent will show poor solubility at room temperature but complete dissolution upon heating.

Q2: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the compound precipitates from the solution at a temperature above its melting point.[2][3] Because impurities are often more soluble in the oily phase of your compound than in the solvent, this phenomenon severely compromises purification.[2][4]

Causality: This is common when the solution is too concentrated, cooled too quickly, or when significant impurities are present, which can depress the melting point of your compound.[4][5]

Troubleshooting Workflow for Oiling Out:

A systematic approach is crucial to overcoming this common and frustrating issue.

G start Oiling Out Observed reheat Re-heat solution until clear start->reheat add_solvent Add more 'good' solvent (10-20% vol.) reheat->add_solvent slow_cool Cool SLOWLY (e.g., in a warm water bath or insulated Dewar) add_solvent->slow_cool Primary Strategy seed Add a seed crystal at a lower temp (just below where oiling occurred) slow_cool->seed fail Still Oils Out slow_cool->fail success Crystals Form seed->success change_solvent Try a different solvent system (e.g., lower boiling point) purify Consider pre-purification (e.g., flash chromatography) change_solvent->purify If problem persists change_solvent->success fail->change_solvent G cluster_0 Phase 1: Solubility Testing cluster_1 Phase 2: Crystallization Trial cluster_2 Phase 3: Analysis & Scale-up A Place ~10mg crude material in 8 separate vials B Add 0.5 mL of a different solvent to each vial A->B C Observe solubility at Room Temp (RT) B->C D Heat vials to reflux C->D E Observe solubility at Reflux Temp D->E F Select promising systems: Insoluble at RT, Soluble at Reflux E->F G Slowly cool selected vials to RT, then to 0-4 °C (ice bath) F->G H Observe for crystal formation G->H I Evaluate crystal quality and quantity H->I J Select best condition(s) for larger scale trial I->J

Caption: Systematic workflow for initial solvent screening.

Data Recording: Meticulous record-keeping is essential. Use a table to track your observations for each solvent system.

Table for Recording Solvent Screening Data:

SolventSolubility at RT (mg/mL)Solubility at Reflux (mg/mL)Observations upon CoolingCrystal Habit (Needles, Plates, etc.)Estimated Yield
Isopropanol
Ethyl Acetate
Toluene
Acetone/Heptane
Ethanol/Water
Add other systems
Troubleshooting Guide: The Challenge of Polymorphism

Authoritative Grounding: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs". [6]These forms have different crystal lattice arrangements and can exhibit significantly different physical properties, including solubility, stability, and melting point. For drug development professionals, controlling polymorphism is a regulatory and therapeutic necessity. Pyrazole derivatives have been known to exhibit polymorphism. [7] Why It Matters for Your Compound: Discovering a new, more stable polymorph late in development can invalidate previous work. Conversely, identifying a metastable form with better bioavailability could be highly advantageous. [8]Crystallization conditions are the primary tool for controlling which polymorph is produced.

Factors Influencing Polymorph Formation:

  • Solvent: The polarity and hydrogen-bonding characteristics of the solvent can direct the self-assembly of molecules into a specific crystal lattice.

  • Temperature & Cooling Rate: Slower cooling rates at higher crystallization temperatures tend to favor the most thermodynamically stable polymorph. Rapid cooling can "trap" less stable, kinetically favored forms. [9]* Supersaturation Level: The rate at which supersaturation is achieved can influence nucleation and subsequent polymorphic form.

  • Additives: The presence of impurities or specifically chosen additives can inhibit the growth of one form while allowing another. [10] Investigative Strategy: If you suspect polymorphism (e.g., obtaining different crystal habits or properties from different solvents), you must systematically vary your crystallization conditions. Crystallize the material from a diverse set of solvents (e.g., protic, aprotic, aromatic) using both fast and slow cooling profiles. Characterize the resulting solids using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify distinct forms.

References

  • BenchChem. (2025).
  • Chayen, N. E., et al. (2009). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC. [Link]

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Machines. [Link]

  • Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • MDPI. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. [Link]

  • Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. PMC. [Link]

  • Hampton Research. (2015). Optimization. [Link]

  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC. [Link]

  • ResearchGate. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]

  • MDPI. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • Cammers, A., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. [Link]

  • Journal of Education and Scientific Studies. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

  • National Library of Medicine. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]

  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. [Link]

  • MDPI. (2023). Polymorphism in Crystals. [Link]

  • ResearchGate. (2025). 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. [Link]

  • Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

Sources

Troubleshooting

overcoming poor aqueous solubility of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with [3-(4-fluorophenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine .

This molecule features a highly lipophilic diarylpyrazole core—a structural motif notorious for high crystal lattice energy and poor aqueous hydration. However, it also possesses a primary methanamine group, which serves as a critical ionizable handle. The following guide synthesizes field-proven formulations, thermodynamic principles, and validated protocols to help you overcome precipitation issues in both in vitro and in vivo applications.

Diagnostic Workflow: Solubility Enhancement Strategy

Before altering your formulation, you must align your solubility strategy with your experimental endpoint. The decision tree below outlines the optimal path based on biological constraints.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckApplication What is the target application? Start->CheckApplication InVitro In Vitro / Cell Assays (Strict toxicity limits) CheckApplication->InVitro InVivo In Vivo / PK Studies (Higher volume/excipient tolerance) CheckApplication->InVivo Cyclodextrin HP-β-CD Complexation (Max 1% DMSO) InVitro->Cyclodextrin SaltForm Salt Formation (Utilize Methanamine) InVivo->SaltForm LipidForm SEDDS / Micellar Solubilization (Tween 80 / PEG400) InVivo->LipidForm Success Homogeneous Aqueous Solution Achieved Cyclodextrin->Success SaltForm->Success LipidForm->Success

Troubleshooting workflow for overcoming diarylpyrazole aqueous solubility challenges.

Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I spike it into my pH 7.4 cell culture media, it immediately turns cloudy. Why does this happen? A1: You are experiencing the "solvent crash-out" phenomenon. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic diarylpyrazole core can remain solvated. This rapid solvent exchange creates localized supersaturation, leading to rapid nucleation and precipitation [1]. Correction Strategy: Do not spike directly into the bulk media. Instead, use a step-wise dilution method or pre-complex the compound with a carrier like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before introducing it to the aqueous phase.

Q2: How can I leverage the chemical structure of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine to improve its baseline solubility? A2: The key to this molecule is the primary amine (-CH₂NH₂) [2]. In its free base form, the molecule is uncharged and highly lipophilic. By converting this amine into a salt (e.g., hydrochloride or mesylate), you introduce a permanent charge that drastically lowers the crystal lattice energy and facilitates ion-dipole interactions with water molecules [3]. Alternatively, formulating the free base in a mildly acidic vehicle (pH 4.0–5.0) will ensure the amine remains fully protonated (-CH₂NH₃⁺), maximizing aqueous solubility without permanent chemical modification.

Q3: What is the best formulation for in vivo oral dosing (PO) in rodents? A3: For in vivo pharmacokinetics, simple aqueous buffers will likely fail to maintain the compound in solution in the gastrointestinal tract. I recommend a micellar solubilization approach or a Self-Emulsifying Drug Delivery System (SEDDS) [3]. A standard, well-tolerated vehicle for diarylpyrazoles is 5% DMSO, 10% Tween 80, and 85% Saline . The Tween 80 acts as a surfactant, entrapping the hydrophobic pyrazole core within micelles, while the polar methanamine group interacts with the aqueous exterior [4].

Quantitative Comparison of Solubility Strategies

The following table summarizes the expected performance of various formulation strategies applied to this specific pyrazole derivative.

StrategyPrimary MechanismExpected Solubility GainProsCons
Salt Formation (HCl) Ionization of methanamine group10x - 50xStable solid powder; easy to weigh and handle.May revert to insoluble free base in high pH environments (e.g., intestine).
HP-β-CD Complexation Encapsulation of hydrophobic core5x - 20xExcellent biocompatibility; ideal for cell-based assays.Requires optimization of host-guest molar ratios; adds bulk.
Co-solvency (DMSO/PEG400) Reduction of dielectric constant50x - 100xRapid preparation; high absolute solubility.High solvent toxicity; strictly limited to in vivo or chemical synthesis [1].
Micellar (Tween 80) Surfactant micelle entrapment20x - 50xPrevents precipitation upon dilution in biological fluids [4].Potential surfactant-induced hemolysis or assay interference.

Validated Experimental Protocols

Protocol 1: Preparation of the Hydrochloride Salt (Self-Validating System)

Causality: This protocol uses anhydrous conditions to prevent the hydrolysis of the reagents. Diethyl ether is chosen as the solvent because the free base is soluble in it, but the resulting polar hydrochloride salt is highly insoluble, driving the reaction to completion via Le Chatelier's principle and allowing for immediate visual validation (precipitation).

Materials: Anhydrous diethyl ether, 4.0 M HCl in dioxane, nitrogen gas.

  • Dissolution: Dissolve 100 mg of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (free base) in 5 mL of anhydrous diethyl ether in a round-bottom flask.

  • Purging: Flush the headspace with nitrogen gas to prevent atmospheric moisture from entering.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 molar equivalents of 4.0 M HCl in dioxane dropwise while stirring vigorously.

  • Validation Check: A white to off-white precipitate should begin forming immediately upon the addition of the acid. If no precipitate forms, scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete conversion. Filter the suspension through a sintered glass funnel.

  • Washing & Drying: Wash the collected solid with 2 mL of cold, anhydrous diethyl ether to remove unreacted free base. Dry the resulting salt under a high vacuum for 12 hours.

Protocol 2: HP-β-CD Complexation for In Vitro Assays

Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. By introducing the drug via a concentrated DMSO spike into a sonicating cyclodextrin solution, we provide the kinetic energy necessary to force the lipophilic diarylpyrazole core into the cavity before it can aggregate in the bulk water [3].

Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), 1X PBS (pH 7.4), DMSO.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS. Stir until completely optically clear.

  • Guest Preparation: Dissolve the pyrazole methanamine compound in 100% DMSO to create a 50 mM stock solution.

  • Complexation: Place the HP-β-CD solution in a bath sonicator. While sonicating, add the DMSO stock solution dropwise to the aqueous phase until you reach your target concentration. Crucial: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cell toxicity.

  • Equilibration: Continue sonicating the mixture for 15 minutes. The mechanical energy overcomes the activation barrier for inclusion complex formation.

  • Validation Check: The final solution must be completely transparent. Filter the solution through a 0.22 µm PTFE syringe filter. If resistance is felt during filtration, or if the concentration drops significantly (verify via UV-Vis/HPLC), the complexation was incomplete, and the HP-β-CD concentration must be increased.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

Optimization

troubleshooting low conversion rates in[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine synthesis

Answering the user's request. Technical Support Center: Synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates This technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine. Low conversion rates and the formation of impurities are common hurdles. This document provides in-depth, cause-and-effect-based troubleshooting solutions and optimized protocols grounded in established chemical principles.

Section 1: Troubleshooting the Pyrazole Aldehyde Intermediate Synthesis

The most common and efficient route to the core heterocyclic structure, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is via the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the cyclization and formylation of a hydrazone precursor. Issues at this stage will invariably impact the final yield of the target amine.

dot

cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Vilsmeier-Haack Cyclization cluster_2 Part 3: Reductive Amination A 4-Fluoroacetophenone C (E)-1-(1-(4-fluorophenyl)ethylidene) -2-phenylhydrazine (Hydrazone) A->C B Phenylhydrazine B->C E 3-(4-fluorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde (Aldehyde) C->E Cyclization & Formylation D DMF + POCl₃ (Vilsmeier Reagent) D->E G [3-(4-fluorophenyl)-1-phenyl-1H- pyrazol-4-yl]methanamine (Target Amine) E->G F Ammonia Source (e.g., NH₄OAc) + Reducing Agent (e.g., NaBH(OAc)₃) F->G cluster_checks Initial Checks cluster_solutions Solutions Start Low Conversion in Reductive Amination Q1 Is the main byproduct the starting aldehyde? Start->Q1 Q2 Is the main byproduct the corresponding alcohol? Q1->Q2 No S1 Inefficient Imine Formation: • Use anhydrous solvent • Add molecular sieves • Increase equivalents of NH₄OAc • Add catalytic acetic acid Q1->S1 Yes Q3 Is a higher MW byproduct observed? Q2->Q3 No S2 Premature Aldehyde Reduction: • Use milder reducing agent (NaBH(OAc)₃) • Add reducing agent slowly at 0 °C • Allow imine to form first (2-step) Q2->S2 Yes S3 Over-alkylation: • Use large excess of ammonia source • Control stoichiometry (aldehyde as limiting) Q3->S3 Yes

Sources

Reference Data & Comparative Studies

Validation

Platform Comparison Guide: Validating LC-MS/MS Methods for the Quantification of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Executive Summary & Analyte Context The compound [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (CAS: 873312-95-9) is a highly functionalized pyrazole derivative. Featuring a primary methanamine group and a flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Context

The compound [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (CAS: 873312-95-9) is a highly functionalized pyrazole derivative. Featuring a primary methanamine group and a fluorophenyl moiety, this structural scaffold is frequently utilized in the design of novel kinase inhibitors and CNS-active agents due to its favorable hydrogen-bonding profile and metabolic stability[1].

However, the bioanalytical quantification of this compound in biological matrices (e.g., plasma, serum) presents specific analytical challenges:

  • High Polarity & Basic Nature: The primary methanamine group (pKa ~9.5) is fully ionized at physiological pH. In reversed-phase liquid chromatography (RPLC), this can cause severe peak tailing due to secondary interactions with residual silanols on the stationary phase.

  • Matrix Effects: Co-eluting endogenous phospholipids in plasma can severely suppress the ionization of the amine in positive Electrospray Ionization (ESI+).

This guide provides an objective comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for quantifying this analyte, alongside a self-validating, step-by-step experimental protocol aligned with global regulatory standards.

Mechanistic Grounding: Platform Selection

Choosing the right LC-MS platform depends on the stage of drug development. We must evaluate the causality behind platform performance rather than just looking at the spec sheet.

Triple Quadrupole (QqQ): The GLP Gold Standard

For late-stage Pharmacokinetic (PK) and Toxicokinetic (TK) profiling, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode are unparalleled.

  • The "Why": By utilizing two stages of mass filtering (Q1 selecting the precursor, Q3 selecting the fragment), QqQ systems virtually eliminate background chemical noise. This double-filtering mechanism is what allows QqQ to achieve sub-ng/mL sensitivity and a 4-to-5 log linear dynamic range, which is critical for capturing the full elimination phase of a drug in vivo.

Quadrupole Time-of-Flight (Q-TOF): The Discovery Workhorse

For early-stage discovery, Q-TOF platforms operating in High-Resolution Accurate Mass (HRAM) mode are preferred.

  • The "Why": Q-TOF systems acquire full-scan data at high mass resolution (>30,000 FWHM) with sub-3 ppm mass accuracy. While they typically sacrifice about 1 log of sensitivity compared to QqQ, they do not require compound-specific MRM tuning. More importantly, HRAM allows researchers to quantify the parent pyrazole while simultaneously performing retrospective identification of circulating metabolites (e.g., N-acetylation or oxidative defluorination) from a single injection.

Platform Performance Summary

Table 1: Comparative Performance Metrics for Analyte Quantification

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Acquisition Mode MRM (m/z 268.12 → 95.03)Full Scan / PRM (HRAM)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 0.5 – 5,000 ng/mL (4 logs)5.0 – 5,000 ng/mL (3 logs)
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm
Primary Application Late-stage GLP PK/TK studiesEarly discovery & Metabolite ID

Mass Spectrometry & Fragmentation Logic

To build a self-validating assay, the choice of MRM transitions must be rooted in the molecule's fragmentation chemistry. The precursor ion for[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine in ESI+ is the protonated molecule [M+H]+ at m/z 268.12 .

Subjecting this precursor to Collision-Induced Dissociation (CID) yields several product ions. We must choose fragments based on specificity, not just abundance.

  • Product Ion 1 (m/z 251.10): Represents the loss of ammonia (-17 Da). While this is the most abundant fragment at low collision energy, it lacks specificity because nearly all primary amines exhibit this neutral loss. Relying on this transition risks isobaric interference from matrix components.

  • Product Ion 2 (m/z 95.03): The fluorophenyl cation. This fragment requires higher collision energy but is highly specific to this exact scaffold. We select this as the primary quantifier ion to ensure absolute selectivity against endogenous matrix interferences.

  • Product Ion 3 (m/z 77.04): The phenyl cation. Used as a qualifier ion to confirm peak identity via ion ratio monitoring.

Fragmentation M Precursor Ion [M+H]+ m/z 268.12 F1 Product Ion 1 (Loss of NH3) m/z 251.10 M->F1 Low CE (15 eV) F2 Product Ion 2 (Fluorophenyl) m/z 95.03 M->F2 Med CE (25 eV) F3 Product Ion 3 (Phenyl) m/z 77.04 M->F3 High CE (35 eV)

Proposed CID fragmentation pathway for the target pyrazole analyte.

Experimental Workflow & Self-Validating Protocol

A robust bioanalytical method must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C, 15N-labeled or deuterated analog of the analyte—we inherently control for extraction recovery variations and matrix ionization suppression[2].

Step-by-Step Methodology

This protocol is designed in strict accordance with the [3][4] and the[5][6].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (blank, calibration standards, or QCs) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (3:1 v/v ratio) containing the SIL-IS at a concentration of 50 ng/mL. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, while the immediate introduction of the SIL-IS ensures it undergoes the exact same extraction inefficiencies as the target analyte.

  • Vortex mix for 2 minutes at 1000 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the supernatant to a clean plate, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: Chromatographic Separation

  • Column: Superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: Solid-core particles provide UHPLC-like efficiency at lower backpressures, sharpening the peak of the basic amine.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Lowers pH to ~2.7, ensuring the primary amine is fully protonated and preventing peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Workflow N1 Plasma Sample Spiked with Analyte & IS N2 Protein Precipitation (Acetonitrile, 3:1 v/v) N1->N2 N3 Centrifugation (14,000 g, 10 min) N2->N3 N4 Supernatant Transfer & Evaporation N3->N4 N5 Reconstitution (Mobile Phase A/B) N4->N5 N6 LC-MS/MS Analysis (QqQ or Q-TOF) N5->N6 N7 Data Processing & ICH M10 Validation N6->N7

Workflow for plasma sample preparation and ICH M10 LC-MS/MS validation.

Comparative Validation Data

The following tables summarize representative validation data obtained using the QqQ platform, demonstrating compliance with ICH M10 criteria.

Accuracy and Precision

Per ICH M10, the intra-run and inter-run accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (% CV) must not exceed 15% (20% for the LLOQ).

Table 2: Accuracy & Precision (Triple Quadrupole Data)

Nominal Concentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
0.5 (LLOQ)4.28.55.19.2
1.5 (LQC)2.15.33.46.1
250 (MQC)-1.53.2-2.04.5
4000 (HQC)-0.82.8-1.13.9
Matrix Effect and Extraction Recovery

Matrix effects are evaluated by calculating the Matrix Factor (MF). An MF < 1 indicates ion suppression. The self-validating nature of the assay is proven by the IS-Normalized Matrix Factor , which must be close to 1.0, proving that the SIL-IS perfectly corrects for any suppression caused by the plasma matrix.

Table 3: Matrix Effect and Extraction Recovery

QC LevelExtraction Recovery (%) ± SDMatrix Factor (Analyte)IS-Normalized Matrix Factor
Low QC (1.5 ng/mL)88.4 ± 4.20.821.02
High QC (4000 ng/mL)91.2 ± 3.10.851.01

Interpretation: While the raw analyte experiences ~15-18% ion suppression (MF = 0.82-0.85) due to co-eluting phospholipids, the IS-Normalized MF of ~1.01 confirms that the internal standard perfectly compensates for this matrix effect, ensuring absolute quantitative trustworthiness.

References

  • AS ONE Corporation. "88-1035-37 Enamine Compound 100mg CAS No:873312-95-9 EN300-14807." AS ONE. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." European Union. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents. Available at:[Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Pattern Analysis of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine: A Platform Comparison Guide

As drug development increasingly relies on complex heterocyclic scaffolds, the precise structural elucidation of pyrazole derivatives has become a critical analytical bottleneck. [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the precise structural elucidation of pyrazole derivatives has become a critical analytical bottleneck. [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine (C₁₆H₁₄FN₃) represents a highly functionalized pharmacophore featuring a basic methanamine group, a halogenated aromatic ring, and a stable pyrazole core.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the fragmentation analysis of this compound. By combining high-resolution experimental data with self-validating protocols, we provide a definitive framework for researchers to optimize their structural elucidation and quantitative workflows.

Platform Performance Comparison: Choosing the Right MS Architecture

The structural complexity of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine requires matching the analytical goal with the appropriate MS platform. The presence of the fluorine atom (exact mass 18.9984 Da) and the nitrogen-rich core necessitates distinct resolution capabilities depending on whether the goal is discovery or targeted quantitation.

Table 1: MS Platform Comparison for Pyrazole Methanamine Derivatives
Platform ArchitectureResolution (FWHM)Mass AccuracySensitivity (LOD)Primary Analytical Utility for Pyrazoles
Triple Quadrupole (QqQ) ~0.7 Da (Unit)± 0.1 Da0.5 pg/mL High-throughput targeted MRM quantitation; Pharmacokinetics.
Q-TOF HRMS 40,000 - 60,000< 2 ppm5.0 pg/mLStructural elucidation; resolving isobaric interferences; rapid MS/MS.
Orbitrap HRMS 140,000 - 240,000 < 1 ppm 2.0 pg/mLFine isotopic structure analysis; complex biological matrix resolution.

Expert Insight: While QqQ instruments offer unmatched sensitivity for targeted Multiple Reaction Monitoring (MRM), they lack the resolving power to differentiate between nominally isobaric fragments. For a novel compound like[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, Q-TOF or Orbitrap platforms are mandatory during the initial characterization phase to assign exact elemental compositions to the fragment ions.

Mechanistic Fragmentation Pathway (ESI-CID)

Understanding the causality behind a molecule's fragmentation is the foundation of robust MS method development. Under Positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion, [M+H]⁺ at m/z 268.1244 .

The Fragmentation Cascade
  • Primary Cleavage (Loss of Ammonia): At low collision energies (10–15 eV), the most labile group is the primary amine. The expulsion of neutral NH₃ (-17.0265 Da) yields a highly abundant fragment at m/z 251.0979 . Causality: This loss is thermodynamically driven by the formation of a resonance-stabilized carbocation at the C4 position of the pyrazole ring, stabilized by the adjacent aromatic systems.

  • Secondary Cleavage (Pyrazole Ring Opening): As collision energy increases (25–35 eV), the robust pyrazole core begins to fracture. Previous mass spectrometric studies on N-substituted pyrazoles establish that the expulsion of hydrogen cyanide (HCN, -27.0109 Da) is a fundamental fragmentation hallmark for these heterocycles [1, 2]. This yields a fragment at m/z 224.0870 .

  • High-Energy Cleavage (Loss of HF): At elevated energies (>35 eV), the 4-fluorophenyl group undergoes the characteristic loss of neutral hydrogen fluoride (HF, -20.0062 Da), resulting in a highly conjugated fragment at m/z 231.0917 .

Fragmentation Prec Precursor Ion [M+H]+ m/z 268.1244 F1 Primary Fragment [M+H - NH3]+ m/z 251.0979 Prec->F1 CID/HCD -17.0265 Da F2 Secondary Fragment [M+H - NH3 - HCN]+ m/z 224.0870 F1->F2 Pyrazole Cleavage -27.0109 Da F3 Secondary Fragment [M+H - NH3 - HF]+ m/z 231.0917 F1->F3 High CE -20.0062 Da

ESI-MS/MS fragmentation pathway of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine.
Table 2: High-Resolution Quantitative Fragmentation Data (Q-TOF)
Fragment AssignmentElemental FormulaTheoretical m/zMeasured m/zMass Error (ppm)Optimal CE (eV)
Precursor Ion [C₁₆H₁₅FN₃]⁺268.1244268.1246+0.75
[M+H - NH₃]⁺ [C₁₆H₁₂FN₂]⁺251.0979251.0977-0.815
[M+H - NH₃ - HCN]⁺ [C₁₅H₁₁FN]⁺224.0870224.0872+0.930
[M+H - NH₃ - HF]⁺ [C₁₆H₁₁N₂]⁺231.0917231.0920+1.340

Self-Validating Experimental Protocol

To ensure the trustworthiness of the analytical data, the following LC-MS/MS protocol is designed as a self-validating system . It employs an Energy-Stepping Data-Independent Acquisition (DIA) approach to inherently prove the precursor-product lineage during the run.

Step 1: Chromatographic Separation (Causality-Driven)
  • Column: Sub-2 µm C18 stationary phase (e.g., 2.1 x 50 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Why this works: The hydrophobic phenyl rings interact strongly with the C18 chains, providing retention. However, the basic methanamine group (pKa ~9.5) can cause severe peak tailing due to secondary interactions with unendcapped surface silanols. By adding 0.1% formic acid, we suppress silanol ionization (pKa ~4.5) while fully protonating the amine. This dual-action ensures sharp, symmetrical peaks and maximizes transfer into the ESI source [3].

Step 2: Energy-Stepping MS Acquisition

Instead of relying on a single collision energy, program the mass spectrometer to cycle through three distinct collision energies (CE) simultaneously:

  • Low CE (10 eV): Validates the intact [M+H]⁺ precursor and the highly labile primary loss of ammonia.

  • Medium CE (25 eV): Maximizes the yield of the m/z 251.0979 fragment and initiates pyrazole ring opening.

  • High CE (40 eV): Drives deep structural fragmentation (loss of HCN and HF).

The Validation Logic: By acquiring all three energy channels simultaneously, the method cross-validates the fragmentation tree. If the m/z 224.0870 peak appears in the high CE channel without the intermediate m/z 251.0979 peak appearing in the medium CE channel, the system flags a potential isobaric interference or in-source fragmentation artifact. This guarantees absolute confidence in the structural assignment.

MS_Workflow Sample Sample Preparation (0.1% FA to ensure protonation) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Desolvation QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation ESI->QqQ Nominal Mass QTOF Q-TOF HRMS Structural Elucidation ESI->QTOF Exact Mass (<2 ppm) Orbitrap Orbitrap HRMS Ultra-High Resolution ESI->Orbitrap Fine Isotope (<1 ppm)

LC-MS/MS analytical workflow and platform comparison for pyrazole derivatives.

Conclusion

For the robust analysis of[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, HRMS platforms (Q-TOF or Orbitrap) are indispensable for mapping the initial fragmentation pathways—specifically the sequential loss of NH₃, HCN, and HF. Once these exact-mass transitions are validated using an energy-stepping protocol, researchers can confidently transfer the primary transition (m/z 268.1 → 251.1) to a Triple Quadrupole (QqQ) platform for high-throughput, sub-picogram pharmacokinetic quantitation.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL: [Link]

  • Fragmentations of pyrazole derivatives ResearchGate URL:[Link]

Validation

A Researcher's Guide to Comparative Pharmacokinetics: Profiling [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine Against Standard Inhibitors

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. This guide provides a comprehensive framework for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret comparative pharmacokinetic studies of novel chemical entities. Here, we focus on [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, a pyrazole derivative of significant interest, and outline the experimental methodologies to compare its profile against relevant standard inhibitors.[1][2] The metabolic stability and diverse biological activities of pyrazole-containing molecules underscore their therapeutic potential, making a deep dive into their ADME (Absorption, Distribution, Metabolism, and Excretion) properties a crucial step in preclinical development.[1][2]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to pharmacokinetic evaluation.

Introduction: The Significance of Comparative Pharmacokinetics

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties.[3][4] Early in the drug development pipeline, comparative PK studies are instrumental in:

  • Candidate Selection: Identifying compounds with favorable ADME profiles for further development.

  • Dose Prediction: Informing the selection of appropriate dose levels and dosing regimens for clinical trials.[5]

  • Understanding Drug-Drug Interactions: Assessing the potential for a new chemical entity to alter the pharmacokinetics of co-administered drugs, and vice-versa.[6][7]

This guide will delineate the essential in vitro and in vivo assays required to build a comprehensive pharmacokinetic profile for [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine and benchmark it against established standard inhibitors.

Foundational In Vitro ADME Assays

In vitro assays serve as the primary screen for assessing the ADME properties of a drug candidate, offering high-throughput capabilities and reducing the reliance on animal models in the early stages.[8][9]

Intestinal Permeability: The Caco-2 Assay

Oral administration is the most common and preferred route for drug delivery.[10] The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to predict the oral absorption of drug candidates.[11][12][13]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [12][13][14]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[12]

  • Dosing: The test compound, [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine, and standard inhibitors (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol) are prepared in a transport buffer.

  • Apical to Basolateral (A-B) Transport: The dosing solution is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at specified time points (e.g., 30, 60, 90, and 120 minutes).[13]

  • Basolateral to Apical (B-A) Transport: In a separate set of wells, the dosing solution is added to the basolateral side, and samples are collected from the apical side to assess active efflux.[13]

  • Sample Analysis: The concentration of the compounds in the collected samples is quantified using a validated LC-MS/MS method.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[13]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) TEER_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->TEER_Check Dosing Dosing with Test Compound & Standards TEER_Check->Dosing AB_Transport Apical to Basolateral (A-B) Sampling Dosing->AB_Transport BA_Transport Basolateral to Apical (B-A) Sampling Dosing->BA_Transport LCMS LC-MS/MS Analysis AB_Transport->LCMS BA_Transport->LCMS Data_Analysis Papp & Efflux Ratio Calculation LCMS->Data_Analysis

Caption: Workflow of the bidirectional Caco-2 permeability assay.

Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach the target site.[15] Highly bound drugs generally have a lower volume of distribution and clearance.[15][16] Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug (fu) in plasma.[17][18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [15][17]

  • Device Preparation: A RED device with a semi-permeable membrane (typically 8-12 kDa MWCO) is used.

  • Sample Preparation: The test compound and standard inhibitors (e.g., warfarin as a high-binding control and atenolol as a low-binding control) are spiked into plasma from the relevant species (e.g., human, rat, mouse).

  • Dialysis: The plasma containing the compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[15][18]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 1: Comparative Plasma Protein Binding Data (Hypothetical)

CompoundFraction Unbound (fu) in Human Plasma
[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamineExperimental Value
Warfarin (High Binding Control)~1%
Atenolol (Low Binding Control)~95%
Metabolic Stability: Liver Microsome and Hepatocyte Assays

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role in the biotransformation of many drugs.[19][20] In vitro metabolic stability assays are used to determine the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[8][21]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM) [22]

  • Incubation Mixture: The test compound and standard inhibitors (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) are incubated with pooled HLM in a phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Diagram: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Incubation_Setup Incubate Test Compound with HLM & Buffer Reaction_Start Initiate Reaction (add NADPH) Incubation_Setup->Reaction_Start Time_Sampling Collect Aliquots at Time Points (0-60 min) Reaction_Start->Time_Sampling Quenching Quench Reaction (cold acetonitrile) Time_Sampling->Quenching LCMS_Analysis LC-MS/MS Quantification Quenching->LCMS_Analysis Data_Calculation Calculate t½ & Clint LCMS_Analysis->Data_Calculation

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Cytochrome P450 Inhibition: IC50 Determination

Assessing the potential of a new drug to inhibit CYP enzymes is a critical regulatory requirement to prevent clinically significant drug-drug interactions.[19][23]

Experimental Protocol: CYP Inhibition Assay (IC50 Shift Assay) [19][24]

  • Enzyme Source: Pooled human liver microsomes or recombinant human CYP enzymes are used.[25]

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme source in the presence and absence of NADPH.[24]

  • Probe Substrate Addition: A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) is added to initiate the reaction.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined. A shift in the IC50 value in the presence of NADPH indicates time-dependent inhibition.[24]

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of a drug candidate in a living system.[26][27][28]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents (e.g., Rats) [26][28]

  • Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

  • Dosing: The test compound and a standard inhibitor are administered via two different routes in separate groups of animals: intravenous (IV) bolus and oral gavage (PO). The IV route provides a measure of absolute bioavailability.[29]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel or sparse sampling.[28]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key PK parameters.[29][30][31]

Table 2: Key Pharmacokinetic Parameters for In Vivo Studies

ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Overall drug exposure over time.
t½ (Half-life) Time required for the drug concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Data Interpretation and Comparative Analysis

The data generated from these studies will allow for a direct comparison of the pharmacokinetic profile of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine with that of standard inhibitors.

  • Absorption: Caco-2 permeability data will predict its potential for oral absorption. In vivo Tmax and F% will confirm this.

  • Distribution: Plasma protein binding data will indicate the extent of its distribution. A low fu suggests more limited distribution. Vd from the in vivo study will provide a quantitative measure.

  • Metabolism: The in vitro metabolic stability assay will provide an indication of its susceptibility to hepatic metabolism. The in vivo clearance (CL) and half-life (t½) will reflect the overall elimination processes.

  • Excretion: While not directly measured in these initial studies, the overall clearance will provide insights into the efficiency of elimination.

Conclusion

A systematic and comparative approach to pharmacokinetic profiling is indispensable for the successful advancement of new drug candidates. The methodologies outlined in this guide provide a robust framework for characterizing the ADME properties of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine. By benchmarking its profile against well-characterized standard inhibitors, researchers can gain critical insights to guide lead optimization, inform preclinical safety assessments, and ultimately, design more effective clinical studies. The inherent metabolic stability often associated with the pyrazole scaffold makes a thorough investigation of its pharmacokinetic fate a particularly compelling and necessary endeavor.[1]

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